REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[C:12]([N:20]3[CH:24]=[C:23]([CH3:25])[N:22]=[CH:21]3)[CH:11]=2)=[O:8])=[CH:5][C:4]=1[NH:28][C:29]1[N:34]=[C:33]([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[CH:32]=[CH:31][N:30]=1>CO.O>[CH3:2][C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[CH:15]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:13]=[C:12]([N:20]3[CH:24]=[C:23]([CH3:25])[N:22]=[CH:21]3)[CH:11]=2)=[O:8])=[CH:5][C:4]=1[NH:28][C:29]1[N:34]=[C:33]([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[CH:32]=[CH:31][N:30]=1 |f:0.1|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=C(C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
576 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
44.61 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the solution is cooled down at 42° C. in minutes
|
Type
|
WAIT
|
Details
|
The suspension is kept for 2.5 hours at 42° C.
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down within 7 hours at 20° C.
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 11 hours
|
Duration
|
11 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |